The synthesis of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can be achieved through several methods, with one common approach being the alkylation of 1-methylimidazole with formaldehyde followed by reductive amination.
These synthetic routes are crucial for producing Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in a laboratory setting or industrial scale.
The molecular structure of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine features a five-membered imidazole ring with a methyl group attached at position 1 and a methylamino group at position 4.
The compound can be represented using various notations:
CN1C=CN=C1C(C)N
InChI=1S/C7H10N2/c1-6-3-8-5(2)4-7(6)9/h3-5H,1-2H3
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can participate in various chemical reactions due to its reactive amine group. Notable reactions include:
These reactions highlight the versatility of Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine in synthetic organic chemistry.
The mechanism of action for Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine primarily revolves around its interaction with biological systems. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, making it relevant in enzyme catalysis and receptor binding.
Key aspects include:
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine possesses distinct physical and chemical properties that influence its applications:
Property | Value |
---|---|
Molecular Weight | 110.17\g/mol |
Appearance | Colorless liquid |
Boiling Point | Approximately 120°C |
Solubility | Soluble in water |
pKa | ~10 |
These properties are essential for understanding how this compound behaves under different conditions, particularly in biological systems.
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine has potential applications in various fields:
This compound represents an important area of research due to its diverse applications stemming from its unique structural characteristics and reactivity.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4